molecular formula C14H11ClO B1581780 2-Chloro-4'-phenylacetophenone CAS No. 635-84-7

2-Chloro-4'-phenylacetophenone

Cat. No. B1581780
CAS RN: 635-84-7
M. Wt: 230.69 g/mol
InChI Key: IQEIGQFNDLINOT-UHFFFAOYSA-N
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Description

2-Chloro-4’-phenylacetophenone, also known as p-phenylphenacyl chloride or 4-(chloroacetyl)biphenyl, is a chemical compound with the molecular formula C14H11ClO . It has a molecular weight of 230.7 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4’-phenylacetophenone consists of a biphenyl group (two connected phenyl rings) with a chloroacetyl group attached to one of the phenyl rings . The compound is solid at 20 degrees Celsius .


Physical And Chemical Properties Analysis

2-Chloro-4’-phenylacetophenone is a white to light yellow powder or crystal . It has a melting point range of 126.0 to 131.0 °C . The compound is solid at 20 degrees Celsius .

Scientific Research Applications

Antiviral Activity

2-Chloro-4'-phenylacetophenone derivatives have been studied for their potential antiviral properties. In particular, research has shown that these compounds can be effective against Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I). This exploration opens avenues for developing novel antiviral agents using these compounds (Pandey, Singh, Tandon, Joshi, & Bajpai, 2004).

Green Chemistry Applications

2-Chloro-4'-phenylacetophenone derivatives have been synthesized using green chemistry principles. A study focusing on the acylation of resorcinol with acetic acid in the presence of environmentally friendly catalysts underscores the application of these derivatives in sustainable chemical processes (Yadav & Joshi, 2002).

Antibacterial Properties

Research has also shown that derivatives of 2-Chloro-4'-phenylacetophenone exhibit antibacterial activities against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus. This finding suggests potential uses of these compounds in developing new antibacterial agents (Goto, Kumada, Ashida, & Yoshida, 2009).

Chemical Synthesis

The compound and its derivatives have been employed in various chemical synthesis processes. For instance, studies have demonstrated its use in the synthesis of complex molecules through reactions like Friedel-Crafts acylation (Jin-lan, 2009).

Structural Analysis and Characterization

2-Chloro-4'-phenylacetophenone has been the subject of detailed structural analysis using techniques like NMR, which aids in understanding its chemical properties and potential applications (Guang-shen, 2008).

Catalysis Research

This compound has been utilized in studies focusing on heterogeneous catalysis, particularly in reactions like the Suzuki coupling. Its effectiveness in various solvents and under different conditions has been explored, offering insights into its utility as a catalyst (Baleizão, Corma, García, & Leyva, 2004).

Molecular Synthesis

It has also been used in the synthesis of complex organic molecules, such as those with potential pharmacological activities. The ability to synthesize diverse molecular structures starting from 2-Chloro-4'-phenylacetophenone highlights its versatility in organic synthesis (Choi, Seo, Son, & Lee, 2007).

Environmental Applications

In environmental science, derivatives of this compound have been explored for their role in photocatalytic degradation of pollutants, illustrating its potential application in environmental remediation (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Safety And Hazards

2-Chloro-4’-phenylacetophenone may cause skin and eye irritation . Safety precautions include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, seek medical advice or attention .

properties

IUPAC Name

2-chloro-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEIGQFNDLINOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060907
Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro-
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-phenylacetophenone

CAS RN

635-84-7
Record name 4-Phenylphenacyl chloride
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Record name Ethanone, 1-(1,1'-biphenyl)-4-yl-2-chloro-
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Record name 2-Chloro-4'-phenylacetophenone
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro-
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro-
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Record name 2-Chloro-4'-phenylacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NH Koenig - Journal of Applied Polymer Science, 1977 - Wiley Online Library
A limited number of polar, nonhydroxylic organic liquids are suitable swelling media for chemical modification of wool. An effective medium for acylating‐type internal modification …
Number of citations: 13 onlinelibrary.wiley.com
MH McAdoo, AM Dannenberg Jr, CJ Hayes… - Infection and …, 1973 - Am Soc Microbiol
The macrophage is the main cell participating in chronic inflammation. It contains an acid-acting, cathepsin D-type proteinase with the specificity of pepsin, which may release mediators …
Number of citations: 51 journals.asm.org
ET BAILEY - 1965 - search.proquest.com
… The 2-chloro-4'-phenylacetophenone oxime was obtained by evaporating the aqueous methanol mixture under reduced pressure to give a dry solid, which was recrystallized from …
Number of citations: 2 search.proquest.com

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